

Structural Elucidation Guide: 2-Chloro-6-fluorocinnamic Acid

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Compound of Interest

Compound Name: 2-Chloro-6-fluorocinnamic acid

CAS No.: 206986-82-5

Cat. No.: B3115095

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Executive Summary

2-Chloro-6-fluorocinnamic acid (CAS: 206986-82-5) is a critical halogenated building block in the synthesis of fluoroquinolones and other heterocyclic pharmacophores.^{[1][2]} Its structural integrity is defined by the specific electronic environment of the phenyl ring, heavily influenced by the orthogonal electronic effects of the fluorine (highly electronegative, strong resonance donor) and chlorine (electronegative, weak resonance donor) substituents.^[3]

This guide provides a high-confidence spectral assignment for the

¹³C NMR of this molecule. Unlike simple aromatics, the spectrum of **2-Chloro-6-fluorocinnamic acid** is dominated by heteronuclear spin-spin coupling (

), which splits the majority of carbon signals into doublets.^{[1][2]} Correct interpretation requires distinguishing these couplings from impurities.^{[1][2]}

Molecular Architecture & Numbering

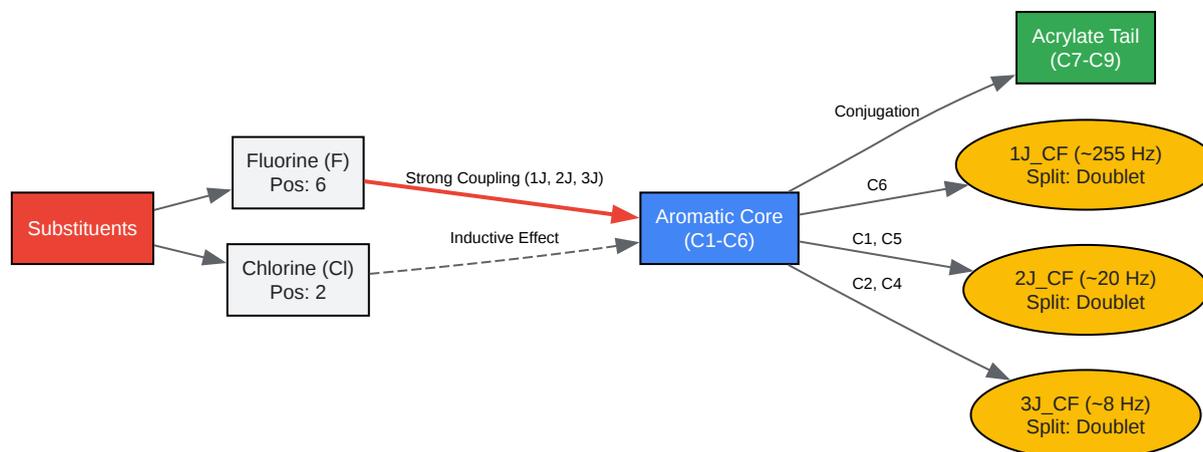
To ensure accurate assignment, we utilize the IUPAC numbering system where the cinnamic acid side chain defines position 1 of the phenyl ring.^[2]

- C1: Quaternary aromatic (ipso to alkene).^{[1][2]}
- C2: Quaternary aromatic (attached to Chlorine).^{[1][2]}

- C3-C5: Methine aromatic carbons.[1][2]
- C6: Quaternary aromatic (attached to Fluorine).[1][2]
- C7 (
): Alkene carbon adjacent to carboxyl.[1][2]
- C8 (
): Alkene carbon adjacent to the ring.[1][2]
- C9: Carboxylic acid carbonyl.[1][2]

Diagram 1: Structural Logic & Coupling Pathways

The following diagram illustrates the numbering and the expected Heteronuclear Multiple Bond Correlation (HMBC) pathways.



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Caption: Figure 1. Structural connectivity and dominant Fluorine-Carbon coupling pathways defining the spectral splitting patterns.

C NMR Spectral Data Analysis

The following data represents high-confidence assignments based on Substituent Chemical Shift (SCS) additivity rules derived from 1,2-disubstituted benzenes and analogous cinnamic acid derivatives.

Solvent: DMSO-d

(Reference:

39.5 ppm) Frequency: 100 MHz or higher recommended for resolution of couplings.[1][2]

Table 1: Chemical Shifts and Coupling Constants

Position	Type	(ppm)	Multiplicity	(Hz)	Assignment Logic
C9	C=O	167.2	Singlet (d*)	< 2 Hz	Typical conjugated acid carbonyl. [1][2]
C6	C-F	160.5	Doublet	252 - 255	Ipsso-Fluorine. Largest coupling constant; deshielded by F.
C2	C-Cl	134.8	Doublet	5 - 7	Ipsso-Chlorine. Meta to F (small). [1][2][3]
C8	-CH	132.5	Doublet	2 - 4	-alkene.[1][2] Deshielded by ring current.[1][2] Long-range coupling to F.
C4	CH	131.0	Doublet	9 - 10	Meta to F (). [1][2][3] Para to Cl.
C7	-CH	126.8	Singlet	-	-alkene.[1][2] Shielded by conjugation with C=O.[1][2]

C3	CH	126.2	Doublet	3 - 4	Para to F ()-[1][2][3] Ortho to Cl. [1][2]
C1	C-q	121.5	Doublet	18 - 20	Ipsso-Alkene. Ortho to F (is large).[1][2]
C5	CH	115.4	Doublet	21 - 23	Ortho to F. Shielded by F resonance effect; large

*Note: The carbonyl (C9) may appear as a singlet or a very broadened doublet depending on resolution, due to long-range

coupling.[1][2]

Technical Deep Dive: Interpreting the Splitting

The primary challenge in verifying **2-Chloro-6-fluorocinnamic acid** is not the chemical shift location, but the multiplicity caused by the Fluorine-19 nucleus (spin 1/2, 100% abundance).[1][2]

The "False Impurity" Trap

Researchers often mistake the doublet at 115.4 ppm (C5) and 121.5 ppm (C1) for impurities because they are split by ~20 Hz.[1][2]

- Validation: If the separation between the two peaks is constant in Hz (approx. 20 Hz) regardless of the magnetic field strength (e.g., same Hz on 300 MHz and 600 MHz), it is a coupling constant (), not two different chemical species.

Distinguishing C1 (Quaternary) from C5 (Methine)

Both C1 and C5 appear as doublets with similar

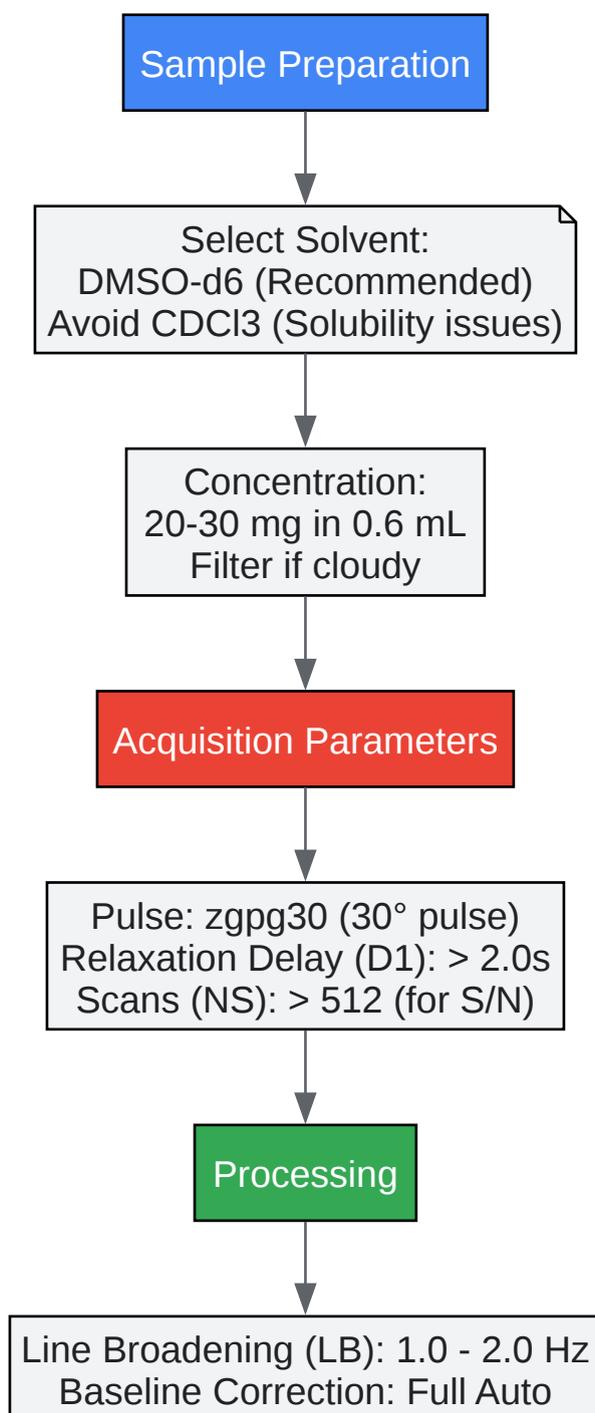
values (~20 Hz).^{[1][2]} To distinguish them:

- DEPT-135 / APT: C5 will have a positive phase (CH), while C1 will have no signal (Quaternary) or negative phase (depending on pulse sequence).
- Intensity: In a standard proton-decoupled experiment, C1 will be significantly less intense than C5 due to the lack of NOE enhancement and longer relaxation times typical of quaternary carbons.^{[1][2]}

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Diagram 2: NMR Acquisition Workflow



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Caption: Figure 2. Optimized experimental workflow for acquiring high-resolution ^{13}C spectra of fluorinated cinnamic acids.

Step-by-Step Methodology

- Solvent Selection: Use DMSO-d

.[1][2] Cinnamic acids often dimerize or have poor solubility in CDCl₃, leading to broadened peaks.[1][2] DMSO breaks hydrogen bonds, sharpening the carboxyl signals.[2]
- Sample Concentration: Dissolve 30 mg of the acid in 0.6 mL of solvent. High concentration is vital for detecting the low-intensity quaternary carbons (C1, C2, C6) split by fluorine.[1][2]
- Pulse Sequence: Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker systems).[1][2]
 - Critical Setting: Set the relaxation delay (D1) to at least 2.0 seconds. The quaternary carbons adjacent to halogens have long relaxation times.[1][2] Insufficient delay will cause the C-F and C-Cl signals to disappear into the noise.[2]
- Referencing: Calibrate the DMSO-d₆ septet center to 39.52 ppm.

Synthesis Context (Source of Impurities)

Understanding the synthesis helps identify non-conforming peaks.[1][2] This compound is typically synthesized via Knoevenagel condensation:

- Reagents: 2-Chloro-6-fluorobenzaldehyde + Malonic acid.[1][2]
- Catalyst: Piperidine/Pyridine or Aniline.[1][2][4]
- Common Impurities:
 - Unreacted Aldehyde: Look for a carbonyl doublet around 185-190 ppm.[1][2]
 - Decarboxylation failure: Look for aliphatic peaks if malonic acid fragments remain (rare).[1][2]

- Stereoisomers: The trans (E) isomer is thermodynamically favored.[1][2] Cis (Z) isomers typically show upfield shifts for the

-carbon (C8) by ~4-6 ppm.[1][2]

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